2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of a biphenyl structure with a methylsulfinyl group at the 2’ position and a carbaldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carbaldehyde group can form covalent bonds with nucleophiles, such as amines, through Schiff base formation . These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(Methylsulfinyl)phenylboronic acid
- 2-(Methylsulfinyl)phenol
- 1,1’-Biphenyl-4-carbaldehyde
Comparison: 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a methylsulfinyl group and a carbaldehyde group on the biphenyl structure. This combination imparts distinct chemical properties, such as enhanced reactivity in redox and nucleophilic addition reactions, compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
4-(2-methylsulfinylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17(16)14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJKDIZGGPJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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